[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate
Description
Properties
IUPAC Name |
(4-methyl-5-piperidin-4-yl-1,2,4-triazol-3-yl)methanol;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH.H2O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7;;;/h7,10,14H,2-6H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFOIQKEDFRUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCNCC2)CO.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate features a 1,2,4-triazole ring with a methyl group at the N4 position, a piperidine ring at the C5 position, and a hydroxymethyl group at the C3 position. The compound exists as a dihydrochloride salt hydrate with the molecular formula C9H16N4O·2HCl·H2O and a molecular weight of 287.18 g/mol. The structure contains multiple nitrogen atoms capable of protonation, which explains its existence as a dihydrochloride salt.
General Synthetic Approaches to 1,2,4-Triazoles
The synthesis of 1,2,4-triazole derivatives forms the foundation for preparing [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol. Several established methods can be adapted for the synthesis of this specific compound.
Common Precursors for 1,2,4-Triazole Synthesis
According to comprehensive reviews, 1,2,4-triazoles can be synthesized from various nitrogen sources including amidines, imidates, amidrazones, aryldiazoniums, and hydrazones. Each precursor offers different substitution patterns and functionalization possibilities for the resulting triazole ring.
Comparison of Key Synthetic Methods for 1,2,4-Triazoles
Specific Preparation Methods for [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol
Based on the available synthetic methodologies for similar compounds, multiple approaches can be employed for the preparation of [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol.
Synthesis via Piperidine-Triazole Coupling Strategy
This approach involves the preparation of an appropriately functionalized triazole core followed by coupling with a piperidine derivative. Drawing from synthetic methodologies used for similar compounds, a multi-step process can be developed:
Step 1: Preparation of 1,2,4-triazole core
The synthesis begins with the formation of a 1,2,4-triazole bearing functional groups that allow for subsequent modification. This typically involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
Step 2: N4-methylation
Selective methylation at the N4 position can be achieved using alkylating agents such as methyl iodide under basic conditions. This step requires careful control of reaction conditions to ensure regioselectivity, as demonstrated in related triazole syntheses.
Step 3: Introduction of the hydroxymethyl group
The hydroxymethyl group at the C3 position can be introduced through various strategies, including reduction of appropriate ester precursors (like methyl formate derivatives) or direct hydroxymethylation reactions.
Step 4: Coupling with piperidine
The coupling with piperidine can be achieved through various methods, including Pd-catalyzed cross-coupling reactions if appropriate precursors are used.
Convergent Synthesis Approach
An alternative approach involves the convergent assembly of pre-functionalized piperidine and triazole segments:
Step 1: Preparation of 4-substituted piperidine
A suitably functionalized piperidine derivative is prepared with a group that can participate in triazole ring formation.
Step 2: Triazole ring formation
The triazole ring is formed through cyclization reactions involving the piperidine-derived precursor and appropriate nitrogen sources.
Step 3: Functionalization of the triazole ring
The introduction of the hydroxymethyl group at C3 and methylation at N4 can be accomplished through selective functional group transformations.
Multicomponent Reaction Approach
Drawing from the three-component one-pot synthesis of related triazole derivatives, a modified approach can be developed:
Step 1: One-pot triazole formation
A multicomponent reaction involving appropriate precursors can form the core triazole structure with the piperidine moiety already attached.
Step 2: Functional group modifications
Subsequent modifications of the triazole core to introduce the hydroxymethyl group and ensure proper substitution at all positions.
Formation of the Dihydrochloride Hydrate Salt
The conversion of [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol to its dihydrochloride hydrate form involves a salt formation process followed by crystallization under specific conditions.
Salt Formation Process
The dihydrochloride salt is typically prepared by treating the free base with a precise stoichiometric amount of hydrochloric acid. This process involves:
Hydrate Formation and Crystallization
The hydrate formation generally occurs during the crystallization process and depends on:
- Water content in the solvent system
- Crystallization temperature and rate
- Specific crystallization technique employed
Similar hydrate dihydrochloride compounds like H-89 dihydrochloride hydrate and cefepime dihydrochloride hydrate are prepared using controlled crystallization techniques that ensure consistent hydration state and crystal form.
Crystallization Conditions for Dihydrochloride Hydrate Formation
Analytical Characterization and Quality Control
The characterization of this compound involves several analytical techniques to confirm structure, purity, and salt form.
Spectroscopic Characterization
Multiple spectroscopic techniques are essential for structural confirmation:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to confirm the structure, particularly the substitution pattern on the triazole ring.
- Infrared (IR) spectroscopy: Identifies key functional groups including hydroxyl, amine, and triazole ring vibrations.
- Mass spectrometry: Confirms molecular weight and fragmentation pattern.
Chromatographic Analysis
Chromatographic methods are crucial for purity determination:
Solid-State Characterization
Solid-state analyses confirm the salt form and hydration state:
Optimization Strategies for Improved Yield and Purity
Optimization of the synthesis of this compound focuses on key parameters affecting yield and purity.
Reaction Parameter Optimization
Critical parameters that influence reaction outcomes include:
- Temperature control: Precise temperature management during key reaction steps can significantly impact yield and selectivity.
- Reaction time: Optimal reaction times for each synthetic step prevent side reactions and decomposition.
- Reagent stoichiometry: Precise control of reagent ratios minimizes unwanted side reactions.
- Solvent selection: Appropriate solvents enhance reactivity and selectivity of key transformations.
Purification Strategy Optimization
Effective purification strategies are essential for obtaining high-purity product:
- Recrystallization techniques: Solvent selection and crystallization conditions significantly affect product purity.
- Chromatographic purification: Column chromatography can be used for intermediate purification steps.
- Salt formation conditions: Controlled acidification and crystallization improve salt purity and consistency.
Scale-up Considerations for Industrial Production
The transition from laboratory-scale to industrial-scale production involves addressing several critical factors.
Economic and Environmental Factors
Economic and environmental considerations include:
- Cost-effective reagent selection: Evaluation of catalyst and reagent costs for large-scale production.
- Solvent recycling: Implementation of solvent recovery and recycling processes.
- Green chemistry principles: Application of eco-friendly methodologies such as catalytic processes, aqueous reaction media, and waste minimization strategies.
Comparative Analysis of Preparation Methods
A critical comparison of the various preparation methods highlights their relative advantages and limitations for producing this compound.
Efficiency and Scalability Comparison
Quality and Reproducibility Comparison
Each method presents different challenges for ensuring product quality and consistency:
- Piperidine-Triazole Coupling: Requires careful control of each reaction step but generally produces consistent quality.
- Convergent Synthesis: Potentially higher purity due to purification of key intermediates but more complex to execute consistently.
- Multicomponent Approach: Simplifies the process but may require more rigorous purification to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed:
Oxidation reactions may yield carboxylic acids or ketones.
Reduction reactions can produce amines or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that triazole derivatives, including [4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate, possess significant antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting potential use in treating infections .
Cancer Treatment
Triazole compounds are increasingly being explored as potential anticancer agents. For instance, related triazole derivatives have shown efficacy in inhibiting specific kinases involved in cancer progression. The structural modifications in this compound may enhance its potency against cancer cells by targeting pathways involved in tumor growth .
Neuropharmacology
The piperidine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly GABA receptors. This indicates a possibility for developing anxiolytic or sedative medications based on this triazole structure .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Understanding the synthetic pathways is crucial for optimizing yields and exploring further derivatives that might enhance biological activity.
Case Studies
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Differences
Table 1: Structural Comparison of Triazole Derivatives
*Calculated value based on formula C10H18Cl2N4O·H2O.
Key Observations :
- Positional Isomerism : The target compound’s 4-piperidinyl group distinguishes it from the 3-piperidinyl analog (), which may alter receptor binding due to spatial orientation .
- Substituent Effects : Replacement of the methyl group with phenyl () or pyrazine () modifies electronic properties and steric bulk, impacting pharmacokinetics .
Physicochemical Properties
- Solubility: The dihydrochloride hydrate form of the target compound likely improves aqueous solubility compared to neutral analogs like the 3-piperidinyl derivative () or non-ionic thioacetamide derivatives () .
Analytical Characterization
- NMR and Chromatography : All compounds were validated via ¹H NMR () and TLC/GC () .
Biological Activity
[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate is a triazole derivative known for its diverse biological activities. This compound, with the molecular formula CHClNO and CAS number 2368828-54-8, has garnered attention in pharmacological research due to its potential applications in treating various diseases. This article reviews its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties.
The compound's chemical structure features a triazole ring substituted with a piperidine moiety, which is significant for its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 287.19 g/mol |
| CAS Number | 2368828-54-8 |
| Solubility | Soluble in water |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of triazole derivatives. For instance, compounds structurally similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Case Study : A series of triazole derivatives were evaluated for their antibacterial properties using standard MIC assays. The results indicated that several derivatives exhibited significant activity against E. coli, with some achieving MIC values as low as 0.5 μg/mL .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This compound's structural characteristics suggest it may possess similar antifungal activity.
Research Findings : In a comparative study, various triazole derivatives were tested against Candida albicans. The results demonstrated that certain derivatives exhibited an antifungal MIC of 250 μg/mL, indicating potential therapeutic applications in treating fungal infections .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays such as DPPH and ABTS tests. These assays quantify the ability of compounds to scavenge free radicals.
Results : In one study, a related triazole compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, comparable to ascorbic acid (IC50 = 0.87 μM), suggesting significant antioxidant capacity .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the interaction between triazole derivatives and bacterial enzymes. The binding affinities indicate robust interactions that support their antibacterial mechanisms. For example, docking scores of -9.8 kcal/mol suggest strong binding with target enzymes .
Q & A
Q. Table 1: Synthesis Parameters from Comparable Compounds
| Step | Conditions | Key References |
|---|---|---|
| Triazole cyclization | Reflux in methanol (16–18 hours) | |
| Salt formation | HCl in ethanol/water mixture | |
| Purification | Recrystallization (ethanol) |
Basic: Which analytical methods are essential for characterizing the hydrate form and ensuring purity?
Answer:
- Water Content : Karl Fischer titration to confirm hydrate stoichiometry (e.g., 3.5 hydrate in analogous compounds) .
- Purity Assessment : Thin-layer chromatography (TLC) with silica gel plates and UV detection to identify impurities (<5% threshold) .
- Structural Confirmation : NMR and mass spectrometry (not directly cited in evidence but standard practice).
Advanced: How can researchers address hygroscopicity and stability challenges during storage?
Answer:
- Hygroscopicity Mitigation : Stabilize the compound as a hydrate (e.g., dihydrochloride 3.5-hydrate) to prevent moisture absorption by the anhydrous form .
- Storage Conditions : Use desiccants and controlled humidity environments (<40% RH) based on thermal analysis data (e.g., TGA/DSC) .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to monitor degradation via HPLC or TLC .
Q. Table 2: Stability Parameters
| Parameter | Method/Result | Reference |
|---|---|---|
| Hydrate stability | Karl Fischer (water content match) | |
| Hygroscopicity | TGA showing moisture absorption |
Advanced: How should researchers design experiments to resolve contradictions in synthetic yields or purity?
Answer:
- Variable Screening : Test solvent systems (e.g., ethanol vs. propanol) and reaction times to optimize cyclization efficiency .
- Data Reconciliation : Use orthogonal methods (e.g., TLC for purity, Karl Fischer for hydration) to cross-validate results .
- Impurity Profiling : Compare byproducts from different routes (e.g., hydrazine derivatives vs. alternative precursors) .
Advanced: What methodologies are recommended for studying the compound’s environmental fate in ecological risk assessments?
Answer:
Adopt a tiered approach inspired by long-term environmental studies:
Abiotic Fate : Measure hydrolysis rates in water at varying pH and photolysis under UV light .
Biotic Fate : Use microbial degradation assays (e.g., soil microcosms) to assess persistence .
Ecotoxicity : Conduct Daphnia magna or algal growth inhibition tests at environmentally relevant concentrations .
Advanced: How can computational modeling aid in predicting biological activity or degradation pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
